Methyldymron
Overview
Description
Methyldymron, also known as 1-methyl-3-(1-methyl-1-phenylethyl)-1-phenylurea, is a synthetic compound that belongs to the class of phenylurea herbicides. It was primarily used for the pre-emergence control of weeds in turf and other agricultural settings. The compound is characterized by its selective action, being absorbed by the roots and translocated within the plant to inhibit cell division .
Mechanism of Action
Target of Action
Methyldymron, also known as SK-41, is a synthetic herbicide . Its primary target is the process of cell division in plants . By inhibiting cell division, this compound prevents the growth of weeds, particularly Cyperaceous and some annual grass weeds .
Mode of Action
This compound acts selectively, being absorbed by the roots of plants and then translocated to other parts of the plant . It inhibits cell division, thereby preventing the growth and proliferation of the targeted weeds .
Biochemical Pathways
This interference disrupts the normal growth and development of the plant, leading to its eventual death .
Pharmacokinetics
It is known that the compound is absorbed by the roots of plants and then translocated to other parts of the plant
Result of Action
The primary result of this compound’s action is the inhibition of cell division in the targeted weeds . This leads to a disruption in the normal growth and development of the plant, eventually causing the plant’s death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It is known that this compound was used for the pre-emergence control of weeds in turf , suggesting that it may be more effective in certain types of environments or under certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyldymron can be synthesized through a multi-step process involving the reaction of aniline derivatives with isocyanates. The general synthetic route involves the following steps:
Preparation of Isocyanate Intermediate: Aniline is reacted with phosgene to produce phenyl isocyanate.
Formation of Urea Derivative: The phenyl isocyanate is then reacted with a secondary amine, such as N-methyl-N-phenylamine, under controlled conditions to form the urea derivative.
Alkylation: The final step involves the alkylation of the urea derivative with an appropriate alkyl halide, such as 1-bromo-1-phenylethane, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Intermediates: Large quantities of phenyl isocyanate and secondary amines are prepared.
Continuous Flow Reactors: The reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyldymron undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of this compound can lead to the formation of amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation Products: Various phenylurea derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Substituted phenylurea compounds.
Scientific Research Applications
Methyldymron has been studied for its applications in various fields:
Chemistry: Used as a reference standard in analytical chemistry for the development of new herbicides.
Biology: Studied for its effects on plant cell division and growth.
Medicine: Investigated for potential use in cancer research due to its ability to inhibit cell division.
Industry: Used in the formulation of herbicides for agricultural applications.
Comparison with Similar Compounds
Similar Compounds
Diuron: Another phenylurea herbicide with similar mode of action.
Linuron: Used for pre-emergence control of weeds, similar to Methyldymron.
Monuron: Another urea-based herbicide with comparable properties.
Uniqueness of this compound
This compound is unique due to its specific structure, which allows for selective absorption and translocation within the plant. This selective action makes it particularly effective for controlling specific types of weeds without affecting the surrounding vegetation .
Properties
IUPAC Name |
1-methyl-1-phenyl-3-(2-phenylpropan-2-yl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-17(2,14-10-6-4-7-11-14)18-16(20)19(3)15-12-8-5-9-13-15/h4-13H,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMINYZXVCTYSNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)N(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058100 | |
Record name | Methyldymron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42609-73-4 | |
Record name | Methyldymron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42609-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyldymron | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042609734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyldymron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLDYMRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ6OA551P1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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